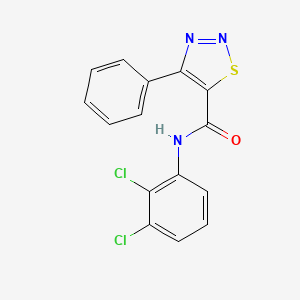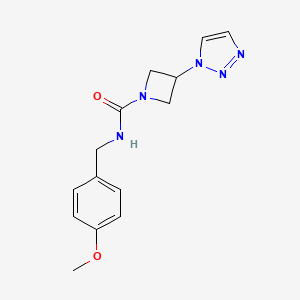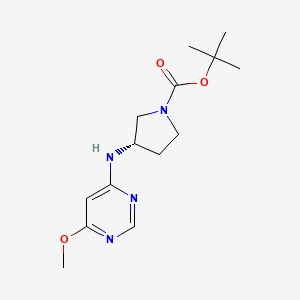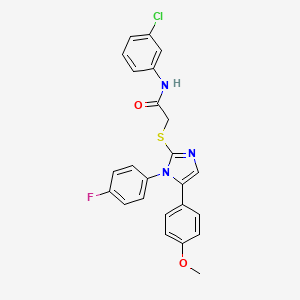
N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiadiazole ring, the attachment of the phenyl group, and the introduction of the carboxamide group. The 2,3-dichlorophenyl group could be introduced either before or after these steps, depending on the specific synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure. The dichlorophenyl group would likely have a significant impact on the compound’s three-dimensional shape due to the size and electronegativity of the chlorine atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring, phenyl groups, and carboxamide group could all potentially participate in reactions. For example, the nitrogen atoms in the thiadiazole ring could act as nucleophiles, while the carbonyl carbon in the carboxamide group could be an electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the electronegative chlorine atoms could make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown antimicrobial activity against bacterial and fungal strains, indicating potential applications in developing antimicrobial agents (Sah et al., 2014).
Anticancer Potential
Research involving the synthesis and evaluation of novel thiazole-5-carboxamide derivatives, including structures similar to N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, has demonstrated anticancer activity against various cancer cell lines. This highlights its potential application in cancer therapy (Cai et al., 2016).
Fungicidal Activity
The synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides and their evaluation for fungicidal activity suggest the use of such compounds in developing new fungicides. This research indicates moderate activity against tested fungi, presenting a potential avenue for agricultural applications (Zi-lon, 2015).
Antiviral and Anti-HSV-1 Activities
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown certain antiviral activities, especially against tobacco mosaic virus, indicating its potential application in virology and antiviral drug development (Chen et al., 2010).
Quantum Chemical and Molecular Dynamics Simulation Studies
Quantum chemical and molecular dynamics simulation studies on some thiazole and thiadiazole derivatives, including those structurally related to N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, have been conducted to predict their corrosion inhibition performances on iron. This research provides insights into the potential application of these compounds in corrosion protection (Kaya et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-7-4-8-11(12(10)17)18-15(21)14-13(19-20-22-14)9-5-2-1-3-6-9/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBANPCQIPOMRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694240.png)
![1-(4-Bromophenyl)-3-{methyl[(4-methylbenzoyl)oxy]amino}-2-propen-1-one](/img/structure/B2694241.png)
![2,2-dimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2694242.png)

![7-methyl-5-oxo-1-thioxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2694246.png)


![3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2694250.png)

![5-bromo-2-chloro-N-{3-[(3-fluorophenoxy)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2694259.png)
![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)acetonitrile](/img/structure/B2694260.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694261.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2694262.png)
